

# Tepilamide Fumarate: A Comparative Analysis Against Standard Psoriasis Therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tepilamide fumarate*

Cat. No.: *B611860*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanistic profile of **Tepilamide fumarate**, an emerging oral therapy for moderate-to-severe plaque psoriasis, against established standard-of-care treatments. The information is intended to support research, scientific evaluation, and drug development efforts in the field of dermatology.

## Executive Summary

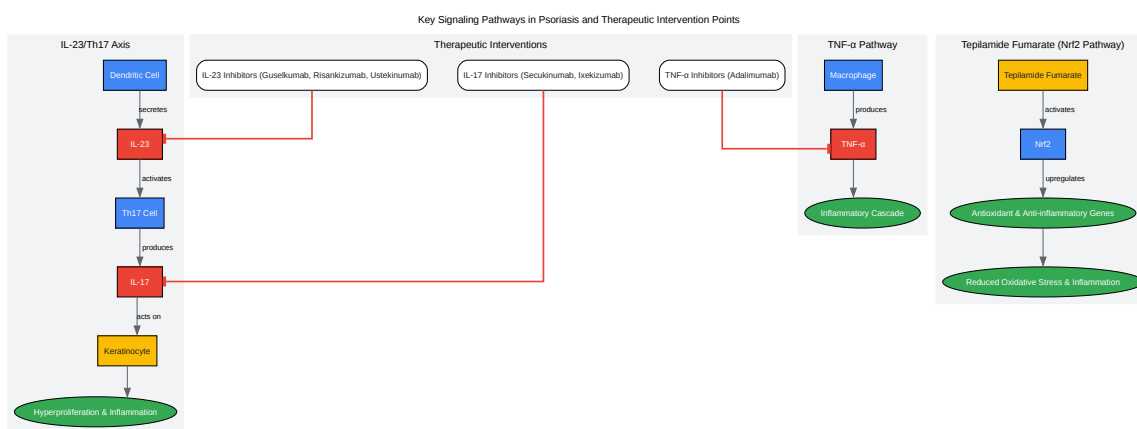
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by well-demarcated, erythematous plaques with silvery scales. The therapeutic landscape is dominated by biologic agents targeting specific cytokines and oral therapies with broader mechanisms of action. **Tepilamide fumarate**, a fumaric acid ester (FAE), represents a novel oral treatment that modulates the immune response through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This guide will objectively compare the clinical trial data and experimental protocols of **Tepilamide fumarate** with those of key biologic and oral therapies, providing a comprehensive resource for evaluating its potential position in the psoriasis treatment paradigm.

## Mechanism of Action: A Divergent Approach

Standard biologic therapies for psoriasis primarily target key cytokines in the inflammatory cascade, such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), Interleukin-17 (IL-17), and the p40 or p19 subunits of Interleukin-23 (IL-23). These cytokines are central to the IL-23/Th17 axis, a

critical pathway in psoriasis pathogenesis that drives keratinocyte hyperproliferation and inflammation.[1]

In contrast, **Tepilamide fumarate**, a prodrug of monomethyl fumarate (MMF), operates through a distinct mechanism.[1] Its primary target is the Nrf2 transcription factor, a key regulator of cellular antioxidant and anti-inflammatory responses.[2][3] Activation of the Nrf2 pathway is thought to shift the T-cell response from a pro-inflammatory Th1/Th17 phenotype towards a more regulated Th2 phenotype.



[Click to download full resolution via product page](#)

Caption: Overview of key psoriasis signaling pathways and points of therapeutic intervention.

# Clinical Efficacy: A Comparative Look at PASI Scores

The Psoriasis Area and Severity Index (PASI) is a widely used measure to assess the severity of psoriasis. A 75%, 90%, or 100% reduction in PASI score from baseline (PASI 75, PASI 90, and PASI 100, respectively) are common endpoints in clinical trials.

The following tables summarize the efficacy of **Tepilamide fumarate** from its Phase IIb AFFIRM trial and compares it to the pivotal trial data of several standard psoriasis treatments.

Table 1: Efficacy of **Tepilamide Fumarate** (AFFIRM Trial)

Treatment Group	PASI 75 Response Rate at Week 24
Tepilamide Fumarate 400 mg QD	39.7%
Tepilamide Fumarate 400 mg BID	47.2%
Tepilamide Fumarate 600 mg BID	44.3%
Placebo	20.0%

Source: Mrowietz U, et al. J Clin Aesthet Dermatol. 2022.

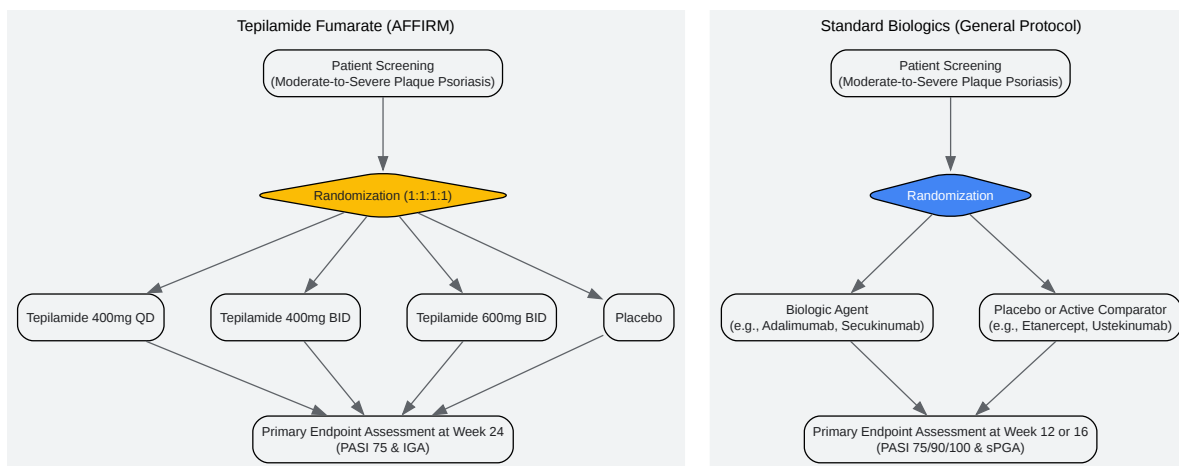
Table 2: Comparative Efficacy of Standard Psoriasis Treatments (Pivotal Trials)

Drug Class	Drug	Trial(s)	PASI 75 Response Rate (Week)	PASI 90 Response Rate (Week)	PASI 100 Response Rate (Week)
Oral	Apremilast	ESTEEM 1	33.1% (16)	-	-
Deucravacitinib	POETKYK PSO-1	58.4% (16)	-	-	
TNF- $\alpha$ Inhibitor	Adalimumab	REVEAL	71% (16)	45% (16)	-
IL-12/23 Inhibitor	Ustekinumab	PHOENIX 1	66.7% (45mg), 75.7% (90mg) (12)	-	-
IL-17 Inhibitors	Secukinumab	ERASURE	81.6% (300mg) (12)	-	29% (300mg) (12)
Ixekizumab	UNCOVER-2 & 3	~90% (12)	~70% (12)	~40% (12)	
IL-23 Inhibitors	Guselkumab	VOYAGE 2	91.2% (16)	70.0% (16)	-
Risankizumab	ultIMMa-1 & 2	-	75% (16)	47% (16)	

Note: Data is sourced from respective pivotal clinical trial publications. Direct comparison between trials should be made with caution due to differences in study design, patient populations, and baseline characteristics.

## Experimental Protocols: A Glimpse into the Clinical Trials

Understanding the methodologies of the clinical trials is crucial for interpreting the efficacy and safety data. Below is a summary of the experimental protocols for the key trials cited.



[Click to download full resolution via product page](#)

Caption: Generalized workflow of pivotal clinical trials for psoriasis treatments.

## Tepilamide Fumarate: AFFIRM Study

- Phase: IIb, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study.
- Patient Population: Adults with moderate-to-severe plaque psoriasis.
- Intervention: Patients were randomized to receive **Tepilamide fumarate** 400 mg once daily (QD), 400 mg twice daily (BID), 600 mg BID, or placebo for 24 weeks.
- Primary Endpoints: The proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) and an Investigator's Global Assessment (IGA) of clear or almost clear at week 24.

## Standard Biologic and Oral Therapies: General Protocol of Pivotal Trials

- Phase: III, Randomized, Double-Blind, Placebo- and/or Active Comparator-Controlled, Multicenter Studies.
- Patient Population: Adults with moderate-to-severe plaque psoriasis, typically defined by a PASI score  $\geq 12$ , body surface area (BSA) involvement  $\geq 10\%$ , and a static Physician's Global Assessment (sPGA) of moderate or severe.
- Intervention: Patients are randomized to receive the investigational biologic or oral agent, a placebo, and/or an active comparator (e.g., etanercept, adalimumab, ustekinumab) for an induction period (typically 12 to 16 weeks).
- Primary Endpoints: The proportion of patients achieving PASI 75 and/or PASI 90, and an sPGA score of 0 (clear) or 1 (almost clear) at the end of the induction period.

## Safety and Tolerability

**Tepilamide Fumarate:** The most common treatment-emergent adverse events reported in the AFFIRM study were gastrointestinal intolerance (e.g., diarrhea, nausea), infections, and decreased lymphocyte counts.

Standard Therapies:

- Oral Therapies (Apremilast, Deucravacitinib): Common side effects include diarrhea, nausea, and headache.
- Biologics (TNF- $\alpha$ , IL-17, IL-23 inhibitors): The primary safety concern is an increased risk of infections, particularly upper respiratory tract infections. Injection-site reactions are also common. Each class of biologics carries its own specific safety considerations that should be reviewed in detail.

## Conclusion

**Tepilamide fumarate** demonstrates a positive response in patients with moderate-to-severe plaque psoriasis through a novel mechanism of action centered on the Nrf2 pathway. While its

efficacy, as measured by PASI 75 in the Phase IIb AFFIRM trial, appears more modest than the high rates achieved by several injectable biologic agents in their pivotal Phase III trials, it offers the convenience of an oral administration route. Further long-term data from Phase III trials will be essential to fully delineate the efficacy, safety, and ultimate position of **Tepilamide fumarate** in the comprehensive management of psoriasis. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing evaluation of this and other emerging psoriasis therapies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. otezlapro.com [otezlapro.com]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. dermnetnz.org [dermnetnz.org]
- To cite this document: BenchChem. [Tepilamide Fumarate: A Comparative Analysis Against Standard Psoriasis Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611860#tepilamide-fumarate-efficacy-compared-to-standard-psoriasis-treatments\]](https://www.benchchem.com/product/b611860#tepilamide-fumarate-efficacy-compared-to-standard-psoriasis-treatments)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)